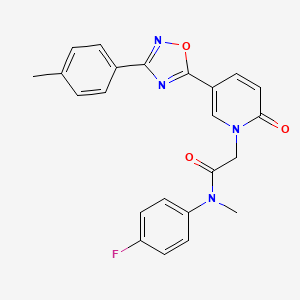

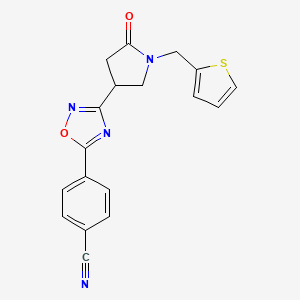

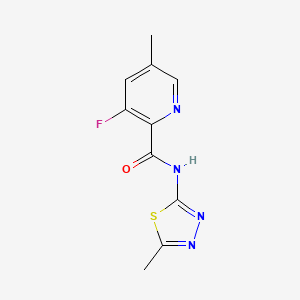

![molecular formula C19H15FN4OS2 B2822525 Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-21-6](/img/structure/B2822525.png)

Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of C2-substituted benzothiazoles has received much attention .Chemical Reactions Analysis

The labile N–H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .科学的研究の応用

Anti-mycobacterial Activity

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a promising chemotype against Mycobacterium tuberculosis. A study involving the synthesis and biological evaluation of thirty-six benzo[d]thiazole-2-carboxamides revealed that several compounds exhibited potent anti-mycobacterial activity with minimal cytotoxicity, highlighting their potential as new treatments for tuberculosis (Pancholia et al., 2016).

Antimicrobial and Antiproliferative Properties

Compounds derived from benzothiazol and piperazine have shown varying degrees of antimicrobial activity. Research has focused on synthesizing new derivatives and evaluating their efficacy against bacterial and fungal strains. For instance, new pyridine derivatives have demonstrated variable and modest antimicrobial activities, suggesting a potential for developing new antimicrobial agents (Patel et al., 2011). Additionally, structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles, like the title compound synthesized from piperidin-4-yl)benzo[d]isoxazole, have been explored for antiproliferative activity, further indicating the versatility of these compounds in drug development (Prasad et al., 2018).

Anticonvulsant Agents

The synthesis of novel compounds, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, has been investigated for their potential as sodium channel blockers and anticonvulsant agents. This research contributes to the development of new treatments for epilepsy, with some compounds showing promising results in preclinical models (Malik & Khan, 2014).

Molecular Aggregation and Fluorescent Logic Gates

Studies have also delved into the molecular aggregation effects of benzothiazole derivatives and their applications in fluorescent logic gates. This includes examining how solvent polarity influences the aggregation and fluorescent properties of these compounds, which can be useful in developing sensing technologies and materials science applications (Matwijczuk et al., 2016).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival ofMycobacterium tuberculosis . Additionally, some benzothiazole derivatives have shown anti-inflammatory properties, indicating potential targets within the inflammatory response pathway .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofPseudomonas aeruginosa by interfering with the quorum sensing pathways . In the context of anti-inflammatory activity, benzothiazole derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes .

Biochemical Pathways

Benzothiazole derivatives have been found to interfere with the quorum sensing pathways of Pseudomonas aeruginosa, affecting bacterial cell-cell communication and behaviors such as biofilm formation and virulence production . In the context of anti-inflammatory activity, these compounds inhibit the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Result of Action

Benzothiazole derivatives have shown promising results as quorum-sensing inhibitors, reducing the growth of Pseudomonas aeruginosa . They have also demonstrated anti-inflammatory activity, with some compounds showing significant inhibition of COX-1 and COX-2 enzymes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS2/c20-12-4-3-7-15-16(12)22-19(27-15)24-10-8-23(9-11-24)18(25)17-21-13-5-1-2-6-14(13)26-17/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMCRSMKRYJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

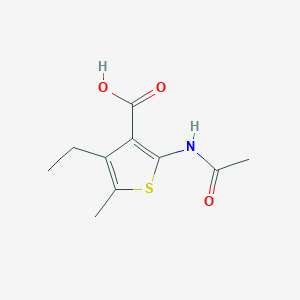

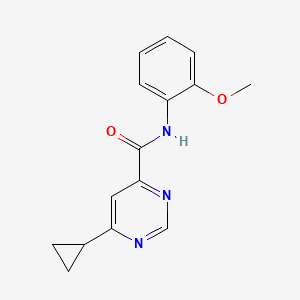

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

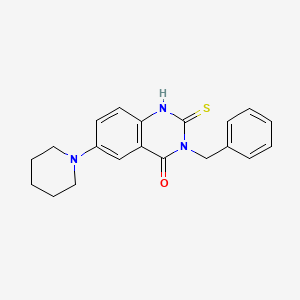

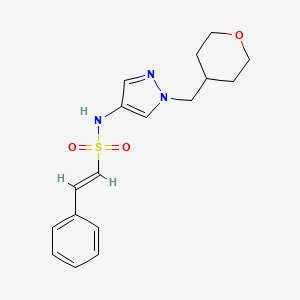

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

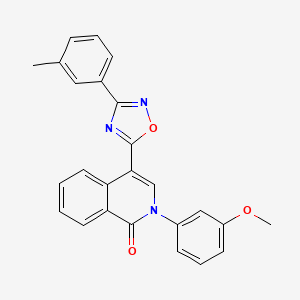

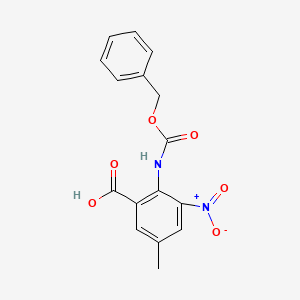

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)